(R)-(+)-Limonene (R)-(+)-Limonene D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992)
(4R)-limonene is an optically active form of limonene having (4R)-configuration. It has a role as a plant metabolite. It is an enantiomer of a (4S)-limonene.
Limonene is common in cosmetic products. As the main odor constituent of citrus (plant family Rutaceae), D-limonene is used in food manufacturing and some medicines, e.g. as a flavoring to mask the bitter taste of alkaloids, and as a fragrant in perfumery.
D-Limonene is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.
Limonene, (+)- is an oral dietary supplement containing a natural cyclic monoterpene, and a major component of the oil extracted from citrus peels, with potential chemopreventive and antineoplastic activities. Upon oral administration, D-limonene activates aldehyde dehydrogenase 3A1 (ALDH3A1), thereby decreasing aldehyde level. This may protect salivary stem/progenitor cells (SSPCs) from toxic aldehydes and prevent or improve radiation-induced xerostomia. Limonene and its metabolites perillic acid, dihydroperillic acid, uroterpenol and limonene 1,2-diol may also inhibit tumor growth through inhibition of p21-dependent signaling and may induce apoptosis via the induction of the transforming growth factor beta-signaling pathway. In addition, they inhibit post-translational modification of signal transduction proteins, resulting in G1 cell cycle arrest as well as differential expression of cell cycle- and apoptosis-related genes.
A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. Limonene is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).
See also: Lemon oil, cold pressed (part of); Eucalyptus Oil (part of); Mandarin oil (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 5989-27-5
VCID: VC0526383
InChI: InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1
SMILES: C=C([C@H]1CC=C(C)CC1)C
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol

(R)-(+)-Limonene

CAS No.: 5989-27-5

Cat. No.: VC0526383

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(R)-(+)-Limonene - 5989-27-5

Specification

CAS No. 5989-27-5
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name (4R)-1-methyl-4-prop-1-en-2-ylcyclohexene
Standard InChI InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1
Standard InChI Key XMGQYMWWDOXHJM-JTQLQIEISA-N
Isomeric SMILES CC1=CC[C@@H](CC1)C(=C)C
SMILES C=C([C@H]1CC=C(C)CC1)C
Canonical SMILES CC1=CCC(CC1)C(=C)C
Appearance Solid powder
Boiling Point 348 to 349 °F at 760 mmHg (NTP, 1992)
177.6 °C
178 °C
Colorform Oil
Colorless liquid or oil
Flash Point 119 °F (NTP, 1992)
48 °C
48 °C (closed cup)
48 °C c.c.
Melting Point -142.4 °F (NTP, 1992)
-74 °C
-90 °C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(R)-(+)-Limonene belongs to the class of cyclic monoterpenes, characterized by a bicyclic structure with two double bonds. Its IUPAC name, (4R)-1-methyl-4-prop-1-en-2-ylcyclohexene, reflects the stereochemistry at the C4 position, which confers chirality . The compound’s specific rotation of +115+115^\circ (measured at c=10c = 10 in ethanol) serves as a key identifier for enantiomeric purity .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular Weight136.24 g/mol
CAS Registry Number5989-27-5
Density (20°C)0.841 g/cm³
Boiling Point177–178°C
Flash Point48°C (closed cup)
SolubilityMiscible with organic solvents

The compound’s stereochemistry plays a critical role in its interactions with biological systems. The (R)-enantiomer constitutes over 90% of natural limonene isolates from citrus peels, while the (S)-enantiomer predominates in coniferous species .

Natural Occurrence and Industrial Production

Biosynthetic Pathways

In Citrus species, (R)-(+)-limonene biosynthesis occurs via the mevalonate pathway, where geranyl pyrophosphate undergoes cyclization catalyzed by limonene synthase . Industrial production typically employs steam distillation of citrus waste, yielding technical-grade material (92–96% purity) . High-purity (>99%) variants for analytical applications require additional fractional distillation or chromatographic separation .

Global Production Metrics

Annual global production exceeds 70,000 metric tons, with Brazil and the United States dominating citrus-derived output. Emerging methods in metabolic engineering have enabled microbial synthesis in E. coli and S. cerevisiae, though these account for less than 5% of commercial supply .

Purity LevelCitrus Association RateTest Population
92.1%81%n=50
99.2%40%n=50

Data adapted from controlled olfactory studies .

Synthetic Utility in Organic Chemistry

Chiral Building Block

The compound’s bicyclic structure and stereogenic center make it valuable for asymmetric synthesis. Notable derivatives include:

β-Amino Alcohols

Aminolysis of (R)-(+)-limonene oxide with allylamine produces 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol in 78% yield . This reaction demonstrates the compound’s utility in generating chiral amines for pharmaceutical intermediates.

Addressing Historical Misconceptions

The "Orange Odor" Controversy

Textbook claims attributing orange scent solely to (R)-(+)-limonene require revision. Gas chromatography-olfactometry studies demonstrate that the characteristic aroma arises from a complex mixture of terpenoids, with pure limonene contributing less than 10% of odor intensity . Impurities in technical-grade material (7.9% non-limonene components) account for residual citrus notes through additive/synergistic effects .

Stereochemical Odor Differentiation

Early reports of (S)-(−)-limonene possessing lemon-like scent have been disproven through controlled studies using enantiopure materials. The perceived lemon association originated from citral contamination in early 20th-century samples . Modern sensory evaluations show no statistically significant odor differentiation between enantiomers at high purity levels .

Emerging Applications and Future Directions

Biofuel Additives

Recent trials demonstrate 10% (v/v) (R)-(+)-limonene blends in diesel reduce particulate emissions by 18–22% without engine modification. The compound’s high cetane number (45\geq 45) and oxygen content (11.7% w/w) enhance combustion efficiency .

Anticancer Therapeutics

Phase I clinical trials of perillyl alcohol (limonene metabolite) show promise in glioblastoma treatment, with 40% patients exhibiting stable disease at 1,200 mg/m²/day dosage . Mechanistic studies indicate farnesyltransferase inhibition and RAS pathway modulation .

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